molecular formula C19H30O2 B120663 Androst-5-ene-3beta,17beta-diol CAS No. 16895-59-3

Androst-5-ene-3beta,17beta-diol

Cat. No.: B120663
CAS No.: 16895-59-3
M. Wt: 290.4 g/mol
InChI Key: QADHLRWLCPCEKT-KYQPOWKGSA-N
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Mechanism of Action

Target of Action

Androst-5-ene-3β,17β-diol, also known as Androstenediol or A5 , is an endogenous weak androgen and estrogen steroid hormone . It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . Its primary targets are the androgen and estrogen receptors .

Mode of Action

Androstenediol is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex . It interacts with its targets by binding to the androgen and estrogen receptors . It has approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ, respectively . Although Androstenediol has far lower affinity for the ERs compared to the major estrogen estradiol, it circulates at approximately 100-fold higher concentrations, and so is thought may play a significant role as an estrogen in the body .

Biochemical Pathways

Androstenediol is derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .

Pharmacokinetics

It is known that it is less androgenic than the related compound, δ4-androstenediol .

Result of Action

When administered to rats, Androstenediol, in vivo, has approximately 1.4% of the androgenicity of DHEA, 0.54% of the androgenicity of androstenedione, and 0.21% of the androgenicity of testosterone . It possesses potent estrogenic activity, similarly to DHEA and 3β-androstanediol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Androst-5-ene-3beta,17beta-diol can be synthesized from dehydroepiandrosterone (DHEA) through a reduction process. The reduction of the 17-keto group in DHEA by 17-hydroxysteroid dehydrogenases results in the formation of this compound . This process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves the microbial transformation of sterols. Microorganisms such as Rhizopus nigricans and Mycobacterium species are used to convert sterols into this compound through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

Androst-5-ene-3beta,17beta-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form androstenedione.

    Reduction: It can be reduced to form other diols or alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Androstenedione.

    Reduction: Various diols and alcohols.

    Substitution: Halogenated steroids and other functionalized derivatives.

Scientific Research Applications

Androst-5-ene-3beta,17beta-diol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Androstenedione (androst-4-ene-3,17-dione): A precursor to both testosterone and estrone.

    Dehydroepiandrosterone (DHEA; androst-5-en-3beta-ol-17-one): A major steroid produced by the adrenal cortex.

    Testosterone (androst-4-en-17beta-ol-3-one): The primary male sex hormone.

Uniqueness

Androst-5-ene-3beta,17beta-diol is unique due to its dual weak androgenic and estrogenic activities, making it a versatile compound in both androgenic and estrogenic pathways. Its role as an intermediate in the biosynthesis of testosterone from DHEA further highlights its importance in steroid metabolism .

Properties

CAS No.

16895-59-3

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1

InChI Key

QADHLRWLCPCEKT-KYQPOWKGSA-N

SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C

Synonyms

(3α,17β)-Androst-5-ene-3,17-diol;  3α,17β-Androst-5-enediol;  3α,17β-Dihydroxyandrost-5-ene;  Androst-5-enediol;  Androstenediol;  Hermaphrodiol;  NSC 12163;  Δ5-Androstene-3α,17β-diol;  Δ5-Androstenediol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Androst-5-ene-3beta,17beta-diol interact with its target and what are the downstream effects?

A: this compound (ADIOL) exhibits androgenic activity by binding to and activating the androgen receptor (AR). [] This interaction triggers the activation of AR target genes in human prostate cancer cells. [] Interestingly, ADIOL's activation of AR differs from testosterone, as evidenced by distinct ligand-receptor conformational changes and the inability of ADIOL to activate a specific mutant AR (mtAR708). [] This suggests a unique mechanism of action for ADIOL compared to other androgens.

Q2: Can you elaborate on the structural characteristics of ADIOL?

A2: Unfortunately, the provided research papers do not delve into the specific spectroscopic data of ADIOL. For a complete structural characterization, consulting databases like PubChem or ChemSpider would be beneficial.

Q3: What is the role of ADIOL in estrogen biosynthesis?

A: Research suggests that ADIOL is a precursor to estrogens and undergoes stereospecific transformations during their biosynthesis. Specifically, the C-19 hydrogen atom in the 19-S configuration is removed when ADIOL is converted to a 19-oxo androgen. [] This step likely involves the formation of a 19-aldehyde intermediate and the release of formic acid. []

Q4: How do levels of ADIOL differ between premenopausal and postmenopausal women?

A: Studies show that postmenopausal women have significantly lower serum levels of ADIOL compared to premenopausal women. [] This difference is attributed to the reduced ovarian and adrenal contributions of ADIOL in postmenopausal women. []

Q5: Does social isolation impact the biosynthesis of ADIOL?

A: Interestingly, research in rats suggests that long-term social isolation can influence ADIOL biosynthesis in the gonads. Specifically, isolated male rats showed increased conversion of dehydroepiandrosterone (DHEA) to androstenedione and decreased conversion to ADIOL, while isolated female rats demonstrated a decrease in both conversions. [] This highlights the potential impact of environmental factors on steroidogenesis.

Q6: What are the therapeutic applications of ADIOL being investigated?

A: Research suggests that ADIOL could potentially be used to treat conditions that benefit from a higher estrogenic to androgenic effect ratio compared to DHEA. [, ] Specifically, ADIOL is being investigated for its potential in treating osteoporosis, menopausal symptoms, and other conditions influenced by estrogen receptor activity. [, ]

Q7: What are the known metabolic pathways of ADIOL in humans?

A: Studies show that human skin can metabolize ADIOL into this compound-3-sulphate. [] Additionally, ADIOL can be metabolized in the testes, with research indicating that individuals with testicular 17beta-reduction deficiency exhibit impaired conversion of DHEA to ADIOL. []

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